

Ro 04-5595 stability and storage conditions

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Compound of Interest

Compound Name: Ro 04-5595

Cat. No.: B15618879

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Technical Support Center: Ro 04-5595

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of **Ro 04-5595**.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How should I store **Ro 04-5595** powder upon receipt?

A1: **Ro 04-5595** hydrochloride powder should be stored in a sealed container in a cool, dry place.^{[1][2]} For long-term storage, it is recommended to keep it desiccated at +4°C or frozen at -20°C.^{[3][4][5]}

Q2: What are the recommended solvents for preparing **Ro 04-5595** stock solutions?

A2: **Ro 04-5595** hydrochloride is soluble in both Dimethyl Sulfoxide (DMSO) and water.^[1] It is soluble up to 100 mM in DMSO and up to 15 mM in water.^[1]

Q3: I'm having trouble dissolving **Ro 04-5595**. What can I do?

A3: To improve the solubility of **Ro 04-5595**, you can gently warm the solution to 37°C and use an ultrasonic bath.^{[1][2]}

Q4: How should I store my **Ro 04-5595** stock solutions?

A4: Stock solutions of **Ro 04-5595** can be stored at -20°C for several months.^[1] Some suppliers recommend storing solutions in solvent at -80°C for up to one year. Aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Q5: Is **Ro 04-5595** stable in aqueous solutions for my experiments?

A5: While specific data on the long-term stability in aqueous solutions at room temperature is limited, it is generally recommended to prepare fresh dilutions in your aqueous experimental buffer from a frozen stock solution on the day of the experiment.

Q6: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. How can I prevent this?

A6: This can occur if the concentration of **Ro 04-5595** in the final aqueous solution exceeds its solubility limit. To troubleshoot this:

- Lower the final concentration: Ensure your final experimental concentration is within the aqueous solubility limits.
- Optimize the dilution: Add the DMSO stock solution to the aqueous buffer while gently vortexing to ensure rapid and thorough mixing.
- Consider a different solvent: If your experiment allows, you could explore the use of other solvents, though DMSO and water are the most commonly cited.

Q7: Are there any known degradation pathways for **Ro 04-5595** that I should be aware of?

A7: Specific degradation pathways are not extensively documented in readily available literature. However, as with many organic molecules, exposure to strong light, extreme pH, and high temperatures should be avoided to minimize potential degradation. Storing the compound and its solutions as recommended is the best practice to ensure stability.

Quantitative Data Summary

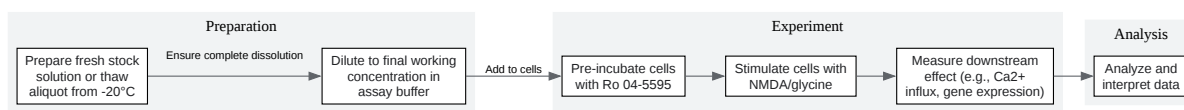
For easy reference, the following table summarizes the key quantitative data for **Ro 04-5595** hydrochloride.

Parameter	Value	Source(s)
Molecular Weight	368.3 g/mol	[1][2][6]
Purity	>98%	[1][2][3]
Solubility in DMSO	Up to 100 mM	[1]
Solubility in Water	Up to 15 mM	[1]
Ki for GluN2B	31 nM	[3][7]

Experimental Protocols & Workflows

General Protocol for In Vitro Cell-Based Assays

This workflow outlines the typical steps for using **Ro 04-5595** in a cell-based assay to study NMDA receptor antagonism.



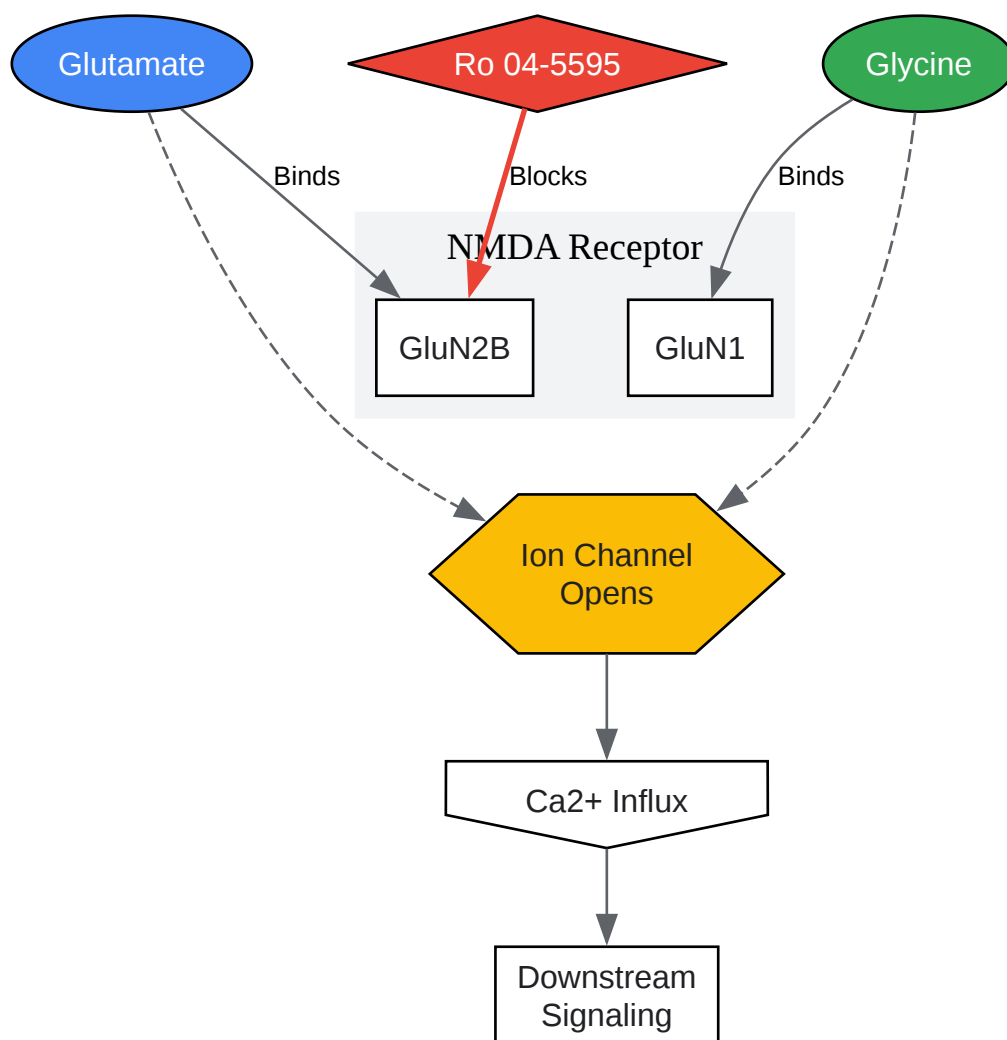
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*Experimental workflow for using **Ro 04-5595**.*

Signaling Pathway

Ro 04-5595 Mechanism of Action

Ro 04-5595 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the GluN2B subunit. The following diagram illustrates its point of intervention in the NMDA receptor signaling pathway.



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Ro 04-5595 as a selective antagonist of the GluN2B subunit of the NMDA receptor.

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